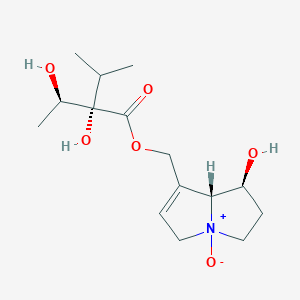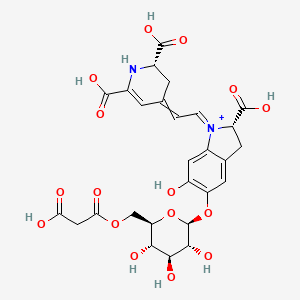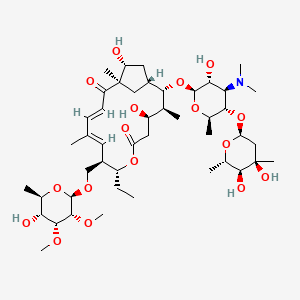![molecular formula C8H16O3S B1474459 3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol CAS No. 1933446-29-7](/img/structure/B1474459.png)
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
Descripción general
Descripción
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol, or 3-HCP, is a compound found in nature that has a wide range of applications in biochemistry and physiology. It is a highly versatile compound, with unique properties that make it ideal for use in a variety of scientific research applications. 3-HCP is a natural product and is derived from the essential amino acid cysteine. It is a cyclic sulfanyl compound with a hydroxyl group at the C-2 position, and a propane-1,2-diol backbone. It has been studied extensively for its potential in drug development and its ability to act as a chaperone in protein folding.
Aplicaciones Científicas De Investigación
Bioproduction and Downstream Processing
Biologically produced diols, such as 1,3-propanediol, have garnered attention for their applications in producing environmentally friendly chemicals from renewable sources. The review by Zhi-Long Xiu and A. Zeng (2008) highlights the challenges and perspectives in downstream processing of biologically produced diols, emphasizing the need for efficient recovery and purification methods due to their significant cost impact. This research could be relevant for understanding the purification and application of similar compounds like the one (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Processes
The conversion of glycerol to 1,3-propanediol, a process that may parallel the conversion pathways of similar diols, was reviewed by Alisson Dias da Silva Ruy et al. (2020). This paper discusses the role of heterogeneous catalysts in enhancing process efficiency, which could offer insights into the catalytic applications of related compounds (Alisson Dias da Silva Ruy et al., 2020).
Environmental and Material Applications
The synthesis and applications of carbofunctional sulfur-containing organosilicon compounds reviewed by N. Vlasova, M. S. Sorokin, and E. Oborina (2017) cover a range of potential uses from rubber compositions to sorbents for metals. This suggests that compounds with sulfur functionalities may find use in various environmental and material science applications (N. Vlasova, M. S. Sorokin, & E. Oborina, 2017).
Safety and Toxicity of Chemical Compounds
The review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) by Boyan Gao et al. (2019) discusses the safety concerns and toxicological effects of these compounds. While not directly related to the compound , this review underscores the importance of understanding the health and environmental impacts of chemical compounds, which could be pertinent for new compounds being introduced into various applications (Boyan Gao et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(1R,2R)-2-hydroxycyclopentyl]sulfanylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c9-4-6(10)5-12-8-3-1-2-7(8)11/h6-11H,1-5H2/t6?,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZNRNWCBXKIY-SPDVFEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)


![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)






